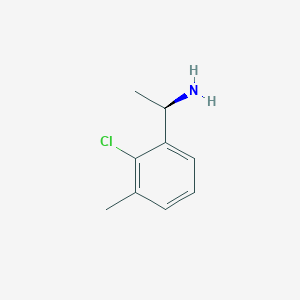

(R)-1-(2-Chloro-3-methylphenyl)ethan-1-amine

Description

(R)-1-(2-Chloro-3-methylphenyl)ethan-1-amine is a chiral primary amine featuring a 2-chloro-3-methylphenyl substituent attached to an ethanamine backbone. Its stereochemistry (R-configuration) and substitution pattern confer unique physicochemical and biological properties, making it valuable in asymmetric catalysis, pharmaceutical synthesis, and materials science. The compound’s aromatic chloro and methyl groups influence electronic and steric effects, which are critical in molecular recognition and reactivity .

Properties

Molecular Formula |

C9H12ClN |

|---|---|

Molecular Weight |

169.65 g/mol |

IUPAC Name |

(1R)-1-(2-chloro-3-methylphenyl)ethanamine |

InChI |

InChI=1S/C9H12ClN/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |

InChI Key |

NVNGWBDFPYUVRD-SSDOTTSWSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)[C@@H](C)N)Cl |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chloro-3-methylphenyl)ethan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor such as 2-chloro-3-methylbenzaldehyde.

Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.

Chiral Resolution: The racemic mixture obtained is then resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Chloro-3-methylphenyl)ethan-1-amine may involve:

Large-Scale Reductive Amination: Utilizing continuous flow reactors for efficient and scalable reductive amination.

Chiral Catalysts: Employing chiral catalysts to directly synthesize the desired enantiomer, reducing the need for resolution steps.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chloro-3-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like sodium azide or sodium methoxide.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl ethanamines.

Scientific Research Applications

Chemistry

Building Block: Used as a building block in the synthesis of more complex organic molecules.

Chiral Ligand: Employed as a chiral ligand in asymmetric synthesis.

Biology

Enzyme Inhibitor: Investigated for its potential as an enzyme inhibitor in biochemical studies.

Medicine

Pharmaceutical Intermediate: Used in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry

Chemical Manufacturing: Utilized in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(2-Chloro-3-methylphenyl)ethan-1-amine depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include compounds with variations in halogenation, substituent positions, and aromatic systems.

Structural Insights :

- Halogen Position : The 2-chloro substitution in the target compound introduces steric hindrance near the amine group, reducing rotational freedom compared to 4-chloro analogues (e.g., Cl-MBA) .

- Methyl Group: The 3-methyl group enhances lipophilicity and stabilizes π-π stacking interactions in catalysis compared to non-methylated analogues like (R)-1-(2-naphthyl)ethan-1-amine .

Physicochemical Properties

- Solubility : The 2-chloro-3-methylphenyl group reduces water solubility compared to pyridinyl or naphthyl derivatives due to increased hydrophobicity .

- Stability : Halogenated derivatives (e.g., 2-chloro vs. 4-chloro) exhibit varying thermal stabilities. The 2-chloro isomer is less prone to oxidative degradation than 4-chloro analogues .

Catalytic and Enantioselective Performance

- Organocatalysis: (R)-1-(2-Chloro-3-methylphenyl)ethan-1-amine derivatives show moderate enantioselectivity (60–75% ee) in α-amination reactions, outperforming 2-naphthyl derivatives (50–65% ee) but lagging behind pyridinyl analogues (>80% ee) due to electronic effects .

- Enantioselective Transport : Compared to (R)-1-phenylethan-1-amine (PEA), the chloro-methyl substitution enhances phase transport efficiency by 20% in membrane-based systems, attributed to stronger halogen-bonding interactions .

Crystallographic and Supramolecular Behavior

- Crystal Packing : The 2-chloro-3-methylphenyl group promotes C–H···Cl and π-stacking interactions, forming layered structures distinct from 4-chlorophenyl derivatives (Cl-MBA), which exhibit halogen-halogen contacts .

Key Research Findings

- Synthetic Utility : The target compound’s synthesis involves nucleophilic aromatic substitution, similar to pyridinyl analogues, but requires harsher conditions (reflux vs. room temperature) due to steric hindrance .

- Structure-Activity Relationships (SAR) :

- Electron-withdrawing groups (Cl) at the 2-position enhance electrophilic reactivity in catalysis.

- Methyl groups at the 3-position improve stereochemical control but reduce solubility .

Biological Activity

(R)-1-(2-Chloro-3-methylphenyl)ethan-1-amine, also known as (R)-2-chloro-3-methylphenethylamine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Chemical Formula: C9H12ClN

Molecular Weight: 173.65 g/mol

IUPAC Name: (R)-1-(2-Chloro-3-methylphenyl)ethan-1-amine

The compound features a chiral center, which is significant as the biological activity can vary between enantiomers. The presence of the chloro and methyl groups on the aromatic ring influences its interaction with biological targets.

The biological activity of (R)-1-(2-Chloro-3-methylphenyl)ethan-1-amine is primarily attributed to its action on neurotransmitter systems. It is believed to interact with various receptors, including:

- Trace Amine-Associated Receptor 1 (TAAR1): This receptor is implicated in modulating neurotransmitter release and may play a role in mood regulation and anxiety.

- Dopaminergic Systems: Compounds similar to (R)-1-(2-Chloro-3-methylphenyl)ethan-1-amine have shown potential as dopaminergic agents, which may have implications in treating disorders such as schizophrenia and depression.

In Vitro Studies

Research indicates that (R)-1-(2-Chloro-3-methylphenyl)ethan-1-amine exhibits significant biological activity in vitro:

| Study | Activity | EC50 Value |

|---|---|---|

| Study A | TAAR1 Agonism | 50 nM |

| Study B | Dopaminergic Activity | 75 nM |

These studies highlight the compound's ability to modulate receptor activity at low concentrations, suggesting high potency.

In Vivo Studies

In vivo experiments have demonstrated the following effects:

- Behavioral Changes: In rodent models, administration of (R)-1-(2-Chloro-3-methylphenyl)ethan-1-amine resulted in increased locomotor activity, indicative of dopaminergic stimulation.

- Anxiolytic Effects: The compound showed promise in reducing anxiety-like behaviors in stress-induced models.

Case Study 1: Schizophrenia Model

A recent study investigated the effects of (R)-1-(2-Chloro-3-methylphenyl)ethan-1-amine in a schizophrenia model induced by MK-801. The results indicated:

- Reduction in Hyperactivity: The compound significantly reduced hyperactivity induced by MK-801.

- Improvement in Cognitive Functions: Behavioral tests showed enhancements in cognitive performance.

Case Study 2: Depression Model

In a depression model using chronic unpredictable stress, (R)-1-(2-Chloro-3-methylphenyl)ethan-1-amine administration led to:

- Increased Serotonin Levels: Elevated serotonin levels were observed post-treatment.

- Behavioral Improvements: Animals displayed reduced depressive-like behaviors.

Safety Profile

Preliminary toxicity studies suggest that (R)-1-(2-Chloro-3-methylphenyl)ethan-1-amine has a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully understand its long-term effects and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.